1-(1-Methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane
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Overview
Description
1-(1-Methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a pyrrole ring and a spirocyclic nonane framework, which imparts distinct chemical and physical properties. The molecular formula of this compound is C13H20N2, and it has a molecular weight of 204.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane typically involves the reaction of a pyrrole derivative with a spirocyclic amine. One common method involves the condensation of 1-methylpyrrole-3-carboxaldehyde with 2,7-diazaspiro[3.5]nonane under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol under reflux conditions.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-(1-Methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane: A structurally similar compound with one less nitrogen atom in the spirocyclic framework.
1-(1-Methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.4]octane: A compound with a similar pyrrole ring but a different spirocyclic framework.
Uniqueness
1-(1-Methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and biological activity. The presence of both a pyrrole ring and a spirocyclic nonane framework makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C12H19N3 |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-(1-methylpyrrol-3-yl)-2,7-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C12H19N3/c1-15-7-2-10(8-15)11-12(9-14-11)3-5-13-6-4-12/h2,7-8,11,13-14H,3-6,9H2,1H3 |
InChI Key |
GKJVFRDEBMLHOT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1)C2C3(CCNCC3)CN2 |
Origin of Product |
United States |
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